An In-Depth Technical Guide to 3,6-Difluoro-2-methoxyphenylboronic Acid
An In-Depth Technical Guide to 3,6-Difluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3,6-Difluoro-2-methoxyphenylboronic acid (CAS 919355-30-9) is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly within the realm of drug discovery and development. Its strategic placement of two fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints, making it an attractive building block for creating complex molecular architectures with tailored biological activities. The fluorine substituents enhance metabolic stability and binding affinity, while the ortho-methoxy group can influence reactivity and molecular conformation through steric and electronic effects.
This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3,6-Difluoro-2-methoxyphenylboronic acid, with a focus on providing field-proven insights and actionable protocols for laboratory professionals.
Core Physicochemical and Spectroscopic Properties
Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 919355-30-9 | [1] |
| Molecular Formula | C₇H₇BF₂O₃ | [1] |
| Molecular Weight | 187.94 g/mol | [1] |
| Appearance | White to off-white solid/powder | Commercial Suppliers |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not reported in literature | N/A |
| Boiling Point | Not reported in literature | N/A |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF. Limited solubility in water. | General knowledge on boronic acids |
Molecular Structure
The structure of 3,6-Difluoro-2-methoxyphenylboronic acid is key to its reactivity. The boronic acid group is the reactive handle for cross-coupling, while the substituents dictate its electronic nature and steric profile.
Caption: Molecular structure of 3,6-Difluoro-2-methoxyphenylboronic acid.
Synthesis and Purification: A Directed ortho-Metalation Approach
While specific, peer-reviewed synthesis protocols for 3,6-Difluoro-2-methoxyphenylboronic acid are not prominently published, its structure strongly suggests a synthetic route based on the well-established principle of Directed ortho-Metalation (DoM) .[2][3] This powerful technique allows for the regioselective deprotonation of an aromatic ring by using a directing metalation group (DMG) to position a strong base.
The methoxy (-OCH₃) group is a known, albeit moderate, DMG.[4] In the proposed precursor, 1,4-difluoro-2-methoxybenzene, the methoxy group is expected to direct lithiation to one of its two adjacent (ortho) positions. The fluorine atom at the C1 position would be de-activated for lithiation, making the C3 position the most likely site of deprotonation.
Proposed Synthetic Workflow
Caption: Proposed synthesis via Directed ortho-Metalation (DoM).
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established DoM chemistry.[3] Researchers should perform small-scale trials to optimize conditions.
Materials:
-
1,4-Difluoro-2-methoxybenzene (Starting Material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,4-difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Causality Insight: The low temperature is critical to prevent side reactions and ensure the kinetic stability of the aryllithium intermediate. The methoxy group directs the n-BuLi to deprotonate the adjacent C-H bond.
-
Boration: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is often exothermic. Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. Expertise Note: Using a trialkyl borate like triisopropyl borate is standard practice. It acts as an electrophilic boron source to trap the nucleophilic aryllithium.
-
Workup and Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography.
Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling
The primary utility of 3,6-Difluoro-2-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol: Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling 3,6-Difluoro-2-methoxyphenylboronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
3,6-Difluoro-2-methoxyphenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), 3,6-Difluoro-2-methoxyphenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of Dioxane:Water). The mixture should be degassed by bubbling nitrogen or argon through it for 15-30 minutes, or by using several freeze-pump-thaw cycles. Self-Validating System: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to reaction failure. Successful coupling is a validation of proper inert technique.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired biaryl product.
Safety and Handling
Arylboronic acids require careful handling to ensure laboratory safety and maintain reagent integrity.
| Hazard Category | Description & Precaution |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. |
| Hygroscopicity | Boronic acids can be hygroscopic and may undergo dehydration to form cyclic boroxine anhydrides upon storage. This can affect reactivity and stoichiometry. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Boron-containing waste should be segregated. |
Conclusion: A Key Enabler for Complex Molecule Synthesis
3,6-Difluoro-2-methoxyphenylboronic acid is a sophisticated building block whose value is derived from its unique substitution pattern. The strategic placement of fluorine atoms offers a route to improved metabolic stability and binding characteristics in drug candidates, while the methoxy group provides a handle for synthetic manipulation through directed metalation. Its primary application in Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists and organic synthesists focused on the rapid construction of novel biaryl compounds. By understanding its fundamental properties and employing robust, validated protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation therapeutics and advanced materials.
References
-
(3,6-Difluoro-2-methoxyphenyl)boronic acid | 919355-30-9. MySkinRecipes. [Link]
-
MySkinRecipes. (3,6-Difluoro-2-methoxyphenyl)boronic acid. MySkinRecipes. [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
(3,5-Difluoro-2-methoxyphenyl)boronic Acid Safety Information. PubChem. [Link]
Sources
- 1. CAS 919355-30-9 | 6660-3-2H | MDL MFCD11856009 | 3,6-Difluoro-2-methoxybenzene boronic acid | SynQuest Laboratories [synquestlabs.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. (3,6-Difluoro-2-methoxyphenyl)boronic acid [myskinrecipes.com]
- 6. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
